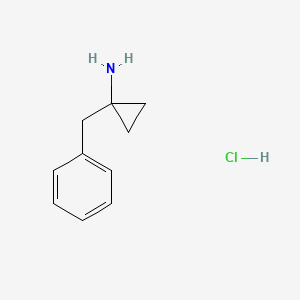

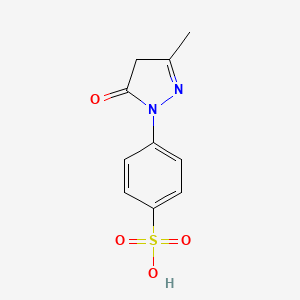

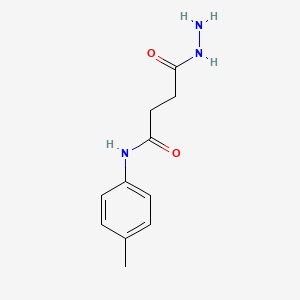

![molecular formula C15H24N4O2 B1345292 tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 910036-87-2](/img/structure/B1345292.png)

tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate

Descripción general

Descripción

The compound tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate structures have been synthesized and characterized, indicating the relevance of this functional group in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods demonstrate the versatility and efficiency of synthetic approaches for such compounds.

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques, including NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed a chair conformation of the piperazine ring and specific dihedral angles between the pyrimidine and phenyl rings . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate moiety is a versatile functional group that can undergo various chemical reactions. For instance, it can participate in condensation reactions to form oxadiazole derivatives or be used as a building block for Schiff base compounds . These reactions are crucial for the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are often studied using computational methods such as DFT. These studies include molecular electrostatic potential (MEP), frontier molecular orbital (FMO) analyses, and vibrational analysis . Such analyses provide insights into the reactivity, stability, and potential interaction sites of the compounds, which are important for their application in drug design.

Aplicaciones Científicas De Investigación

Catalysis and Polymerization

The synthesis and polymerization of related compounds have been investigated for their catalytic activity in acylation chemistry. Specifically, polymethacrylates containing similar pyridyl derivatives have shown effectiveness as catalysts due to neighboring group effects, offering insights into the synthesis of tert-butyl acetate (Mennenga et al., 2015).

Crystal Structure Analysis

Compounds with similar structures have been characterized through X-ray diffraction studies, providing detailed insights into their molecular and crystal structures. These studies have paved the way for understanding the intermolecular interactions and potential applications of these compounds in various fields (Sanjeevarayappa et al., 2015).

Synthesis of Biologically Active Intermediates

Several studies focus on synthesizing intermediates for biologically active compounds, showcasing the role of similar piperazine derivatives in medicinal chemistry. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of crizotinib, highlighting the compound's significance in drug development (Kong et al., 2016).

Biological Evaluation

Research extends to evaluating the biological activities of structurally related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been screened for antibacterial and anthelmintic activities, indicating the potential of similar compounds for therapeutic applications (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCRLWIOGAIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640227 | |

| Record name | tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |

CAS RN |

910036-87-2 | |

| Record name | tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

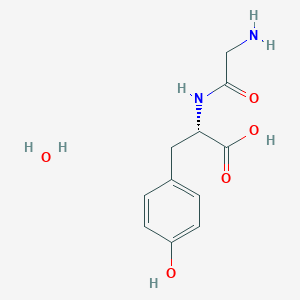

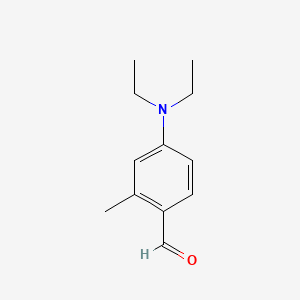

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

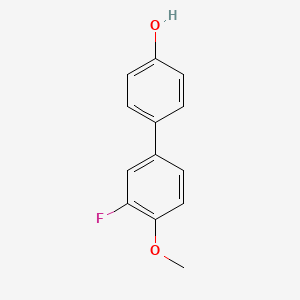

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

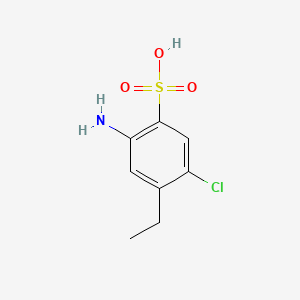

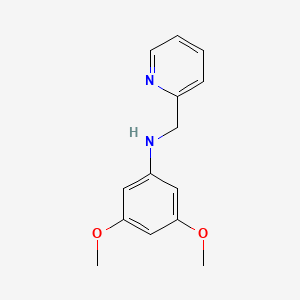

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)